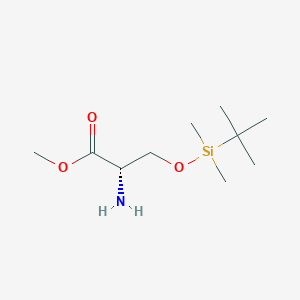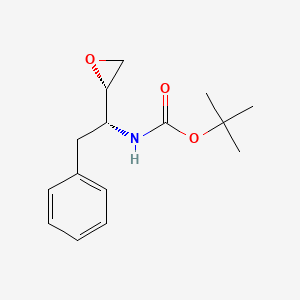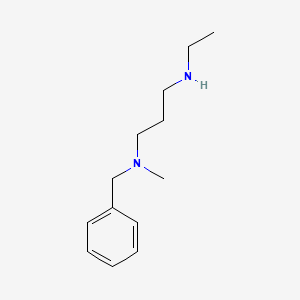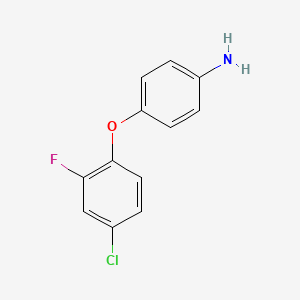
3-Bromo-m-terphenyl
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-Bromo-m-terphenyl consists of three phenyl rings connected in a linear arrangement. The bromine atom is attached to one of the phenyl rings. The compound exhibits planar geometry due to the conjugation of π-electrons across the aromatic rings. X-ray crystallography studies provide insights into its precise structure .
Scientific Research Applications
Functionalization of Terphenyl Ligands
Research by Stanciu et al. (2006) explored the functionalization of meta-terphenyl ligands, which is essential for understanding the chemical behavior and potential applications of compounds like 3-Bromo-m-terphenyl. They described the synthesis and characterization of ipso-functionalized derivatives of bulky terphenyl groups, which included various derivatives like primary alcohols and bromo derivatives. This study is vital for understanding the chemical properties and potential applications of this compound in fields like organometallic chemistry and material science (Stanciu et al., 2006).
Light-Emitting Polythiophene Derivatives
Chen et al. (2010) investigated the synthesis and properties of light-emitting polythiophene derivatives bearing terphenyl mesogenic pendant. This research is significant as it relates to the development of new materials with potential applications in electronics and photonics. The study specifically focused on synthesizing polythiophenes containing terphenyl mesogenic side chains, showcasing how derivatives like this compound can be utilized in advanced material synthesis (Chen et al., 2010).
Cycloaddition Reactions
Lee et al. (2009) explored the [2+2] cycloaddition reactions involving 1-Bromo-2-phenylcyclopropene, leading to the formation of products like 4',5'-dibromo-o-terphenyl. This research provides insights into the reactivity of bromo-substituted cyclopropenes and their derivatives, which is crucial for understanding the chemical behavior of this compound in similar reactions (Lee et al., 2009).
Cyclization to Triphenylene
Bhalla et al. (2010) reported on the cyclization of terphenyl derivatives to triphenylenes, a process that is vital for the synthesis of complex organic molecules. Their research highlights the potential of terphenyl derivatives like this compound in synthetic organic chemistry, particularly in the formation of cyclic compounds (Bhalla et al., 2010).
Properties
IUPAC Name |
1-bromo-3-(3-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFHRBGWDLALOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)
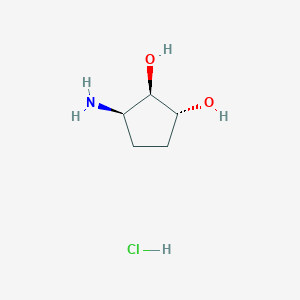
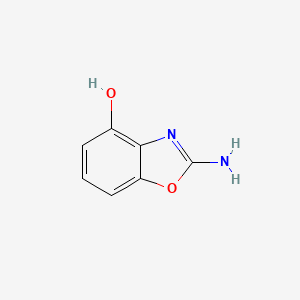
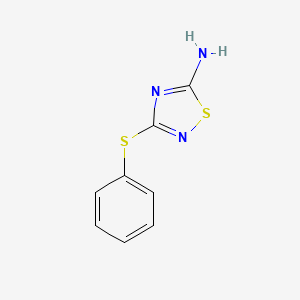
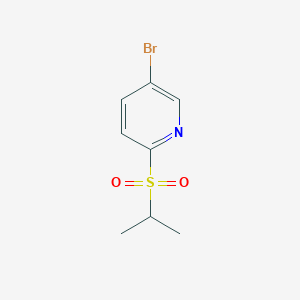
![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)


